3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADNRWIFRNOHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their ability to inhibit bacterial folic acid synthesis, making them effective against various bacterial infections. The specific compound 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has shown promising antimicrobial properties in preliminary studies. Its structural similarities with other sulfonamides suggest that it could be developed into a novel antibiotic agent.
Anticancer Research
Research indicates that compounds with similar structures may possess anticancer properties. The unique combination of the oxoindole moiety with the sulfonamide group in this compound could enhance its interaction with biological targets involved in cancer progression. Studies have shown that modifications to the sulfonamide structure can lead to improved efficacy against various cancer cell lines.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth via folic acid synthesis inhibition. |
| Anticancer | Potential to inhibit cancer cell proliferation through targeted mechanisms. |
| Enzyme Inhibition | May act as an inhibitor for specific enzymes involved in metabolic pathways. |
Synthesis and Evaluation
The synthesis of this compound can be achieved through various synthetic routes, allowing for the generation of analogs with diverse biological activities. For instance, studies have demonstrated that altering the substituents on the benzenesulfonamide can significantly affect its pharmacological profile.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Preliminary interaction studies suggest that the oxoindole moiety enhances cellular permeability, potentially leading to increased efficacy in target tissues.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain kinases or enzymes involved in cell proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The activity of sulfonamide derivatives is highly dependent on substituents and appended moieties. Below is a comparative analysis of key structural analogs:
Key Observations :
- Electron-withdrawing groups (EWGs) : Chloro and nitro substituents enhance acidity of the sulfonamide, improving metal chelation and enzyme inhibition .
- Heterocyclic appendages: Indolinone and quinoline moieties confer apoptosis-modulating activity, while thiazolidinones and pyrazolines target enzymes like carbonic anhydrase .
Key Findings :
- EWG Impact: The 3-Cl substituent in the target compound likely enhances metal-binding capacity, analogous to nitro groups in styrylquinoline derivatives .
- Indolinone vs. Pyrazoline: Indolinone-based sulfonamides (e.g., FC85) show cytotoxicity, while pyrazoline derivatives () inhibit carbonic anhydrase, highlighting scaffold-dependent target specificity .
- Hybrid Structures: Appending heterocycles (e.g., thiazolidinone in ) broadens activity spectra but may reduce selectivity .
Biological Activity
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of cancer research and antimicrobial applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound exhibits a unique structure that facilitates interactions with various biomolecules. Notably, it has been shown to interact with caspase-3, a critical enzyme involved in the apoptosis pathway. This interaction is fundamental to its anticancer properties.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase-3 activation | |
| Antimicrobial | Inhibits bacterial folic acid synthesis | |
| Enzyme Inhibition | Modulates activity of specific kinases |
Cellular Effects
In cancer cell lines, this compound has demonstrated the ability to induce apoptosis. This is primarily achieved through the activation of caspase-3, leading to programmed cell death in various cancer types, including HeLa and MCF-7 cells. The compound's efficacy can be quantified by its IC50 values in these cell lines.
Table 2: IC50 Values Against Cancer Cell Lines
The compound's mechanism involves binding to the active site of caspase-3, which triggers a cascade of events leading to apoptosis. Additionally, its sulfonamide group may confer broad-spectrum antimicrobial properties by inhibiting bacterial growth through interference with folic acid metabolism.
Research Applications
Research into this compound has highlighted its potential in several applications:
- Chemistry : Used as a building block for synthesizing complex molecules.
- Medicine : Investigated for therapeutic applications in cancer treatment and as an antimicrobial agent.
- Industry : Explored for use in developing new materials and industrial chemicals.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to better understand how modifications affect biological activity. For instance, derivatives with different substituents have been synthesized and tested for their anticancer properties.
Table 3: Structure-Activity Relationship Findings
Q & A
Q. What structure-activity relationship (SAR) trends guide the design of analogs with improved potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
